Metixene hydrochloride hydrate

Description

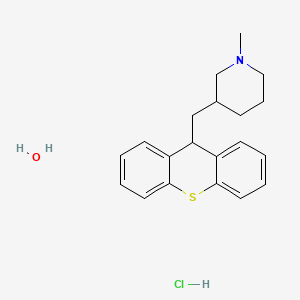

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOHHYUBMJLHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4969-02-2 (Parent) | |

| Record name | Methixene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00991080 | |

| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7081-40-5 | |

| Record name | Piperidine, 1-methyl-3-(9H-thioxanthen-9-ylmethyl)-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7081-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methixene hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007081405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERIDINE, 1-METHYL-3-(9H-THIOXANTHEN-9-YLMETHYL)-, HYDROCHLORIDE,MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIXENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84L8XK6N1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metixene Hydrochloride Hydrate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene hydrochloride hydrate, a tertiary amine antimuscarinic agent, has a multifaceted mechanism of action primarily centered on its antagonism of muscarinic acetylcholine receptors. This property historically underpinned its use in the symptomatic treatment of Parkinson's disease and other extrapyramidal disorders. More recent research has unveiled a novel, independent mechanism involving the induction of incomplete autophagy and subsequent apoptosis in cancer cells. This technical guide provides an in-depth exploration of these dual mechanisms, presenting quantitative pharmacological data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Metixene's principal pharmacological effect is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[[“]][2] In the central nervous system, particularly the corpus striatum, an equilibrium between the excitatory cholinergic system and the inhibitory dopaminergic system is crucial for motor control.[[“]][2] Pathologies such as Parkinson's disease are characterized by a dopamine deficiency, leading to a relative overactivity of the cholinergic system.[[“]][2] Metixene redresses this imbalance by blocking acetylcholine's action at postsynaptic muscarinic receptors, thereby alleviating extrapyramidal symptoms.[[“]][2]

Receptor Binding Profile

| Parameter | Value | Radioligand | Tissue Source | Reference |

| IC50 | 55 nM | [3H]Quinuclidinyl benzilate (QNB) | Rat brain cortical tissue | [[“]][4] |

| Ki | 15 nM | [3H]Quinuclidinyl benzilate (QNB) | Rat brain cortical tissue | [[“]][4] |

Metixene also possesses antihistaminic and direct antispasmodic properties.[[“]][5] There is no substantial evidence to suggest direct, high-affinity binding to dopamine receptors; its effect on the dopaminergic system is primarily modulatory through the cholinergic system.[[“]][2]

Downstream Signaling of Muscarinic Receptor Antagonism in the Striatum

In the striatum, M1 and M4 muscarinic receptors are highly expressed and play a significant role in modulating neuronal excitability.[6] M1 receptors are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade ultimately increases intracellular calcium and activates protein kinase C (PKC). M4 receptors, on the other hand, are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[7] By antagonizing these receptors, metixene reduces the excitatory cholinergic signaling in the striatum, helping to restore the cholinergic-dopaminergic balance.[[“]][2]

Novel Mechanism: Induction of Incomplete Autophagy in Cancer Cells

Recent groundbreaking research has identified a novel mechanism of action for metixene in the context of cancer therapy.[8] Metixene has been shown to induce incomplete autophagy, leading to caspase-mediated apoptosis in metastatic cancer cells, including those that have metastasized to the brain.[8] This anticancer activity is independent of its effects on muscarinic or histaminic receptors.[8]

The Role of NDRG1 Phosphorylation

The central mediator of metixene-induced incomplete autophagy is the N-myc downstream-regulated gene 1 (NDRG1).[8] Metixene treatment leads to the phosphorylation of NDRG1.[8] This phosphorylation event is critical for the subsequent cascade that results in the accumulation of autophagosomes that fail to fuse with lysosomes, a state of "incomplete autophagy."[8] This cellular stress ultimately triggers caspase-mediated apoptosis.[8]

References

- 1. consensus.app [consensus.app]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. consensus.app [consensus.app]

- 4. Cholinergic system changes in Parkinson’s disease: emerging therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Where Dopaminergic and Cholinergic Systems Interact: A Gateway for Tuning Neurodegenerative Disorders [frontiersin.org]

- 6. Frontiers | Striatal Dopamine D2-Muscarinic Acetylcholine M1 Receptor–Receptor Interaction in a Model of Movement Disorders [frontiersin.org]

- 7. journals.ed.ac.uk [journals.ed.ac.uk]

- 8. Roles of the Functional Interaction between Brain Cholinergic and Dopaminergic Systems in the Pathogenesis and Treatment of Schizophrenia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the History and Science of Metixene Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene hydrochloride hydrate, a tertiary amine of the thioxanthene class, has a multifaceted history, initially developed as an antiparkinsonian agent and more recently explored for its potential in oncology. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of metixene hydrochloride hydrate. It includes a detailed examination of its synthesis, mechanism of action, and the experimental protocols that have defined its pharmacological profile. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Discovery and Historical Development

A notable early clinical trial, published in 1966, investigated the therapeutic action of "methixene hydrochloride" on Parkinsonian tremor.[1] This was followed by another study in 1967 on "Mehixene hydrochloride" for the same indication, suggesting a period of active clinical development during this time.[2] Despite these early studies, metixene was first formally approved as a drug for Parkinson's disease in 1982.[1]

While definitive documentation is scarce, the development of metixene is often associated with the Swiss pharmaceutical company Wander A.G. (later acquired by Sandoz, now part of Novartis). The initial patent for the synthesis of metixene is believed to be U.S. Patent 2,905,590, though the full text of this original patent is not widely accessible.

Initially, metixene was used as a centrally acting anticholinergic agent for the symptomatic treatment of Parkinson's disease.[1] Its application was primarily to alleviate the motor symptoms of the disease, particularly tremor and rigidity. However, with the advent of more effective dopaminergic therapies, the use of metixene for Parkinson's disease has declined, and the drug has been discontinued in many regions.[1]

More recently, metixene has garnered renewed interest for its potential as an anti-cancer agent. Preclinical studies have demonstrated its ability to induce incomplete autophagy and subsequent apoptosis in cancer cells, opening new avenues for its therapeutic application.[3][4][5]

Physicochemical Properties

Metixene hydrochloride hydrate is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₃NS · HCl · H₂O |

| Molecular Weight | 363.95 g/mol |

| IUPAC Name | 1-methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine;hydrochloride;hydrate |

| CAS Number | 7081-40-5 (hydrate) |

| Appearance | White to off-white crystalline powder |

Synthesis of Metixene Hydrochloride

The synthesis of metixene hydrochloride has been described in patent literature. A common method involves the condensation of thioxanthene with 3-chloromethyl-1-methylpiperidine. A Chinese patent from 2009, referencing U.S. Patent 2,905,590, outlines a synthetic route.[6]

Experimental Protocol: Synthesis of Metixene Hydrochloride (Conceptual)

The following is a conceptual protocol based on the general description found in the patent literature. Note: This is not a detailed, validated laboratory protocol and should be treated as a general outline.

Step 1: Synthesis of Thioxanthene Thioxanthene can be prepared from thioxanthone via reduction.

Step 2: Alkylation of Thioxanthene

-

In a suitable reaction vessel, dissolve thioxanthene in an appropriate anhydrous solvent (e.g., toluene or tetrahydrofuran).

-

Under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium amide or n-butyllithium) to deprotonate the 9-position of the thioxanthene ring, forming a carbanion.

-

Slowly add a solution of 3-chloromethyl-1-methylpiperidine in the same solvent to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by thin-layer chromatography.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the crude metixene base with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude metixene base in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl).

-

The metixene hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield metixene hydrochloride.

Step 4: Hydration The hydrochloride salt can be recrystallized from an aqueous solvent system to form the hydrate.

Mechanism of Action

The primary mechanism of action of metixene as an antiparkinsonian agent is its function as a muscarinic acetylcholine receptor antagonist.[1] Parkinson's disease is characterized by an imbalance between the dopaminergic (inhibitory) and cholinergic (excitatory) systems in the brain, particularly in the striatum. By blocking muscarinic receptors, metixene reduces the excitatory effects of acetylcholine, thereby helping to restore the balance and alleviate motor symptoms.

Metixene is a non-selective muscarinic antagonist, meaning it binds to multiple subtypes of muscarinic receptors. Its affinity for these receptors has been quantified in radioligand binding assays.

Quantitative Data: Muscarinic Receptor Binding Affinity

| Parameter | Value | Reference |

| IC₅₀ | 55 nM | [6][7] |

| Kᵢ | 15 nM | [6][7] |

IC₅₀ (half maximal inhibitory concentration) and Kᵢ (inhibitory constant) values are for the inhibition of [³H]quinuclidinyl benzilate (QNB) binding to muscarinic receptors in rat brain homogenates.

Experimental Protocol: Competitive Radioligand Binding Assay (Conceptual)

This protocol describes a general method for determining the binding affinity of a compound like metixene to muscarinic receptors.

Materials:

-

Rat brain tissue (e.g., cortex or striatum)

-

Homogenization buffer (e.g., Tris-HCl)

-

Radioligand (e.g., [³H]QNB)

-

Unlabeled competitor (e.g., atropine for non-specific binding)

-

Test compound (metixene hydrochloride) at various concentrations

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous neurotransmitters.

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of the radioligand ([³H]QNB).

-

To different sets of tubes, add:

-

Buffer only (for total binding).

-

A high concentration of an unlabeled competitor (e.g., atropine) to determine non-specific binding.

-

Increasing concentrations of the test compound (metixene hydrochloride).

-

-

Add the prepared brain membrane suspension to each tube.

-

Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

-

-

Filtration and Washing: Rapidly filter the contents of each tube through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Preclinical and Clinical Pharmacology

Antiparkinsonian Effects

Clinical trials conducted in the 1960s provided evidence for the efficacy of metixene in treating Parkinsonian tremor.[1][2] These studies were likely double-blind, placebo-controlled trials that assessed changes in motor function in patients with Parkinson's disease.

Recent Preclinical Research in Oncology

More recent preclinical research has focused on the anti-cancer properties of metixene. Studies have shown that metixene can induce cell death in various cancer cell lines, including those from breast cancer.[3][4][5] The mechanism for this anti-cancer activity appears to be distinct from its anticholinergic effects and involves the induction of incomplete autophagy.

Conclusion

Metixene hydrochloride hydrate has a rich history, from its origins as a therapeutic for Parkinson's disease to its contemporary investigation as a potential anti-cancer agent. Its well-defined mechanism as a muscarinic antagonist provided a rational basis for its initial clinical use. The detailed experimental protocols for its synthesis and pharmacological characterization, as outlined in this guide, provide a framework for its continued study. The recent discoveries of its effects on autophagy and cancer cell viability highlight the potential for drug repurposing and the ongoing importance of understanding the multifaceted actions of established pharmaceutical compounds. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the legacy and future of metixene hydrochloride hydrate.

References

- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mehixene hydrochloride and parkinsonian tremor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101525333A - Synthesis method of metixene hydrochloride - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Pharmacological Profile of Metixene Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metixene hydrochloride hydrate is a tertiary amine anticholinergic agent with a pharmacological profile characterized by its potent antagonism of muscarinic acetylcholine receptors.[1][2] Historically utilized as an antiparkinsonian agent, its therapeutic effects were attributed to the restoration of the balance between the cholinergic and dopaminergic systems in the corpus striatum.[1][2] Metixene also exhibits antihistaminic and direct antispasmodic properties.[2][3] Although its use in Parkinson's disease has been discontinued, recent research has unveiled a novel mechanism of action for metixene, highlighting its potential as an anticancer agent, particularly in the context of metastatic cancers and brain metastases.[1][4][5] This guide provides a comprehensive overview of the basic pharmacological profile of metixene hydrochloride hydrate, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action

Metixene's primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors.[1][2] This action is not limited to the central nervous system but also has peripheral effects.[3]

Anticholinergic Activity

In the context of parkinsonism, the therapeutic effect of metixene is believed to stem from its ability to block muscarinic receptors in the corpus striatum. This restores the functional equilibrium between the excitatory cholinergic and inhibitory dopaminergic pathways, which is disrupted in Parkinson's disease.[1][2]

Novel Anticancer Activity

Recent studies have identified a novel anticancer mechanism of action for metixene. It has been shown to induce incomplete autophagy in metastatic cancer cells, leading to caspase-mediated apoptosis.[4][5] This effect is mediated through the phosphorylation of N-Myc downstream-regulated 1 (NDRG1).[5] The incomplete autophagy results in the accumulation of autophagosomes, ultimately triggering programmed cell death.

Pharmacodynamics

The pharmacodynamic effects of metixene are a direct consequence of its anticholinergic properties. Its actions are similar to those of atropine and include effects on the central and peripheral nervous systems.[1][2]

Receptor Binding Profile

Metixene is a potent inhibitor of ligand binding to muscarinic receptors. Specifically, it has been shown to inhibit the binding of the non-selective muscarinic antagonist, quinuclidinyl benzilate (QNB), to muscarinic receptors in rat brain cortical tissue.[6][7]

Pharmacokinetics

Limited pharmacokinetic data for metixene hydrochloride hydrate is available in the public domain. The information that has been reported is summarized below.

Absorption

Metixene is absorbed from the gastrointestinal tract following oral administration.[1][3]

Metabolism

The liver is the primary site of metixene metabolism, which occurs through sulfoxidation and N-demethylation.[1][3]

Excretion

Metixene and its metabolites are excreted via the urine.[3]

Preclinical Pharmacokinetic Data

A recent preclinical study in a mouse model of metastatic breast cancer provided some insight into the pharmacokinetic profile of metixene. Following intraperitoneal administration, metixene was found to be completely cleared from the plasma within 3 hours and from brain tissue within 12 hours.[8]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for metixene hydrochloride hydrate.

| Parameter | Value | Species | Tissue/System | Reference |

| IC50 | 55 nM | Rat | Brain Cortical Tissue | [6][7] |

| Ki | 15 nM | Rat | Brain Cortical Tissue | [6][7] |

| In Vivo Dosing (Anticancer) | 0.1 - 1.0 mg/kg (i.p.) | Mouse | Xenograft Model | [4] |

Experimental Protocols

In Vitro Muscarinic Receptor Binding Assay (Representative Protocol)

This protocol is a representative example of a competitive radioligand binding assay to determine the affinity of a compound for muscarinic receptors, based on the cited literature for metixene.

Objective: To determine the IC50 and Ki of metixene hydrochloride hydrate for muscarinic receptors.

Materials:

-

Rat brain cortical tissue homogenate (source of muscarinic receptors)

-

[3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand

-

Metixene hydrochloride hydrate (test compound)

-

Atropine (positive control/displacer for non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortical tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Binding Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-QNB (typically at or below its Kd), and varying concentrations of metixene hydrochloride hydrate.

-

Total and Non-specific Binding: For total binding, wells will contain membranes and [3H]-QNB only. For non-specific binding, wells will contain membranes, [3H]-QNB, and a high concentration of atropine to saturate the muscarinic receptors.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the metixene concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Xenograft Mouse Model of Metastatic Breast Cancer

This protocol is based on the study by Fares et al. (2023) investigating the anticancer effects of metixene.[4]

Objective: To evaluate the in vivo therapeutic efficacy of metixene hydrochloride hydrate in a mouse model of metastatic breast cancer.

Materials:

-

Immunodeficient mice (e.g., nude mice)

-

Metastatic breast cancer cell line (e.g., HCC1954)

-

Metixene hydrochloride hydrate

-

Vehicle control (e.g., 25% captisol)

-

Sterile saline for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Orthotopically implant HCC1954 cells into the mammary fat pads of the mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 5 mm). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer metixene hydrochloride hydrate (e.g., at 0.1 mg/kg and 1.0 mg/kg) or vehicle control via intraperitoneal injection three times per week.

-

Tumor Measurement: Measure the tumor size with calipers regularly (e.g., twice a week) throughout the study.

-

Endpoint: At the end of the study (e.g., after 6 weeks), euthanize the mice and collect the tumors for further analysis (e.g., weight, histology).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the efficacy of metixene.

Visualizations

Caption: Mechanism of Metixene in Parkinsonism.

Caption: Workflow for a competitive binding assay.

References

- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muscarinic Receptors as Model Targets and Antitargets for Structure-Based Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Feline drug metabolism and disposition: pharmacokinetic evidence for species differences and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Therapy Extends Survival in Metastatic Cancer - News Center [news.feinberg.northwestern.edu]

- 7. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI - Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]

Metixene Hydrochloride Hydrate: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Metixene hydrochloride hydrate, an anticholinergic agent with applications in neuroscience research. The document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Core Properties of Metixene Hydrochloride Hydrate

Metixene hydrochloride hydrate is primarily recognized for its function as an anticholinergic and antiparkinsonian agent.[1][2][3] Its chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₆ClNOS | [1][3][4][5] |

| Alternate Formula | C₂₀H₂₃NS·HCl·H₂O | [6] |

| Molecular Weight | 363.94 g/mol | [1][4][6] |

| CAS Number | 7081-40-5 | [4][5][6] |

| Appearance | Solid | [5] |

| Purity | Up to 99.92% (HPLC) | [3][7] |

| Solubility (in vitro) | DMSO: 77.5 mg/mL (212.95 mM) H₂O: 10 mg/mL (27.48 mM) | [3] |

Mechanism of Action: Muscarinic Receptor Antagonism

Metixene hydrochloride hydrate functions as a potent antagonist of muscarinic acetylcholine receptors (mAChRs).[1][3] These receptors are G-protein-coupled receptors (GPCRs) that play a crucial role in the central and peripheral nervous systems.[4][5] Metixene potently inhibits the binding of quinuclidinyl benzilate (QNB), a classic muscarinic receptor antagonist, to these receptors in rat brain cortical tissue, demonstrating an IC₅₀ of 55 nM and a Kᵢ of 15 nM.[1][3][4][8]

The antagonism of mAChRs by Metixene interrupts the signaling cascades initiated by the neurotransmitter acetylcholine (ACh). There are five subtypes of muscarinic receptors (M1-M5) which couple to different G-protein families to elicit cellular responses.[2]

-

M1, M3, and M5 receptors couple to Gq/11 proteins, activating Phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates Protein Kinase C (PKC).[1][5]

-

M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

By blocking these receptors, Metixene effectively inhibits these downstream signaling events.

Experimental Protocols

The determination of Metixene's binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) is typically achieved through competitive radioligand binding assays.[9][10] This section provides a generalized protocol for such an experiment.

Protocol: Competitive Radioligand Binding Assay for Kᵢ Determination

Objective: To determine the binding affinity (Kᵢ) of Metixene hydrochloride hydrate for a specific muscarinic receptor subtype by measuring its ability to compete with a known radiolabeled antagonist.

Materials:

-

Biological Sample: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells, or rat brain cortical tissue).[9][11]

-

Radioligand: A tritiated muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]NMS) or [³H]-quinuclidinyl benzilate ([³H]QNB).[9]

-

Test Compound: Metixene hydrochloride hydrate.

-

Non-specific Antagonist: A high concentration of a non-labeled antagonist (e.g., 1-10 µM Atropine) to determine non-specific binding.[11]

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]

-

Wash Buffer: Ice-cold assay buffer.[9]

-

Equipment: 96-well filter plates (GF/C), vacuum filtration manifold, microplate scintillation counter, scintillation cocktail.[9]

Methodology:

-

Membrane Preparation:

-

Thaw the cell membrane preparation on ice.

-

Resuspend the membranes in assay buffer to a final protein concentration of approximately 50-100 µg/mL.[9]

-

-

Assay Plate Setup:

-

Prepare a 96-well plate by adding reagents in triplicate for each condition:

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically near its Kₔ value), and the membrane suspension.[9]

-

Non-specific Binding (NSB): Add the non-specific antagonist (e.g., Atropine), the radioligand, and the membrane suspension.[9]

-

Competitive Binding: Add varying concentrations of Metixene hydrochloride hydrate (e.g., from 10⁻¹¹ to 10⁻⁵ M), the radioligand, and the membrane suspension.[9]

-

-

-

Incubation:

-

Filtration and Washing:

-

Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound.[11]

-

Wash the filters multiple times (e.g., 3x) with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

-

Scintillation Counting:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.

-

Plot the specific binding as a function of the log concentration of Metixene.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Metixene that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias [frontiersin.org]

- 7. Metixene hydrochloride hydrate | CymitQuimica [cymitquimica.com]

- 8. adooq.com [adooq.com]

- 9. benchchem.com [benchchem.com]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

Metixene Hydrochloride Hydrate: A Technical Guide to its Role as a Muscarinic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene hydrochloride hydrate is a tertiary amine anticholinergic agent with established efficacy as an antiparkinsonian drug. Its therapeutic effects are primarily attributed to its competitive antagonism of muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of metixene's role as a muscarinic antagonist, presenting available quantitative data on its binding affinities, detailing relevant experimental protocols, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those with an interest in cholinergic pharmacology.

Introduction

Metixene is a thioxanthene derivative that acts as a muscarinic antagonist, structurally similar to other anticholinergic drugs.[1] It has been utilized in the symptomatic treatment of Parkinson's disease, helping to alleviate motor disturbances by restoring the balance between the cholinergic and dopaminergic systems in the corpus striatum.[1] The mechanism of action involves the blockade of acetylcholine's effects at muscarinic receptors.[1] In addition to its antimuscarinic properties, metixene also exhibits antihistaminic and direct antispasmodic effects.[1][2]

Mechanism of Action: Muscarinic Receptor Antagonism

Metixene functions as a competitive antagonist at muscarinic acetylcholine receptors. This means that it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine, without activating the receptor. By occupying the receptor's binding site, metixene prevents acetylcholine from binding and initiating the downstream signaling cascades that lead to a physiological response.

The muscarinic receptor family comprises five distinct subtypes (M1-M5), each with a unique tissue distribution and coupled to different intracellular signaling pathways.[3][4] The clinical effects of a muscarinic antagonist are therefore dependent on its affinity and selectivity for these different subtypes.

Quantitative Data: Binding Affinity of Metixene

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Overall Muscarinic Receptor Binding

Initial studies characterized the binding of metixene to a general population of muscarinic receptors, often in tissues with a high density of these receptors, such as the rat brain cortex. In competitive radioligand binding assays using the non-selective muscarinic antagonist [³H]-quinuclidinyl benzilate ([³H]-QNB), metixene hydrochloride hydrate demonstrated potent inhibition of radioligand binding.[5][6]

| Parameter | Value (nM) | Tissue Source | Radioligand |

| IC50 | 55 | Rat Brain Cortical Tissue | [³H]-QNB |

| Ki | 15 | Rat Brain Cortical Tissue | [³H]-QNB |

| Table 1: Overall Muscarinic Receptor Binding Affinity of Metixene Hydrochloride Hydrate.[5][6] |

Muscarinic Receptor Subtype Selectivity

Data on the binding affinity of metixene for individual muscarinic receptor subtypes is limited. One source provides the following IC50 values for metixene at the M1, M2, M3, and M5 receptor subtypes. Data for the M4 subtype is not currently available.

| Receptor Subtype | IC50 (nM) |

| M1 | 6558.7 |

| M2 | 3440.7 |

| M3 | 950.0 |

| M4 | Not Available |

| M5 | 7411.7 |

| Table 2: Metixene IC50 Values for Muscarinic Receptor Subtypes. |

It is important to note the significant discrepancy between the IC50 value for the general muscarinic receptor population (55 nM) and the subtype-specific values. This may be due to differences in experimental conditions, such as the tissue or cell line used, the radioligand, and the assay buffer components. Without access to the primary literature detailing the experimental protocols for the subtype-specific data, the reasons for this discrepancy remain unclear.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a typical competition binding experiment to determine the affinity of a test compound (e.g., metixene) for a specific muscarinic receptor subtype.

Objective: To determine the Ki of metixene for a specific muscarinic receptor subtype by measuring its ability to displace a known radiolabeled antagonist.

Materials:

-

Cell membranes prepared from a cell line stably expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 cells expressing M1, M2, M3, M4, or M5).

-

Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).

-

Unlabeled test compound (metixene hydrochloride hydrate).

-

Non-selective muscarinic antagonist for determination of non-specific binding (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filter mats.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of metixene hydrochloride hydrate in assay buffer. Prepare a solution of the radioligand at a concentration close to its Kd value.

-

Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer.

-

Cell membranes (typically 10-50 µg of protein per well).

-

Increasing concentrations of metixene hydrochloride hydrate.

-

Radioligand.

-

For non-specific binding control wells, add a high concentration of atropine (e.g., 1 µM).

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer to remove unbound radioactivity.

-

Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the metixene concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of metixene that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Muscarinic Receptor Signaling Pathways

The antagonism of muscarinic receptors by metixene blocks the signaling pathways initiated by acetylcholine. These pathways are dependent on the G-protein to which the specific receptor subtype is coupled.

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3][4]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium channels (GIRKs).[3][4]

Functional Antagonism

While binding affinity data provides valuable information about the interaction of a drug with its receptor, functional assays are essential to quantify the drug's ability to inhibit a physiological response. The potency of a competitive antagonist is often expressed as a pA2 value, which is derived from a Schild analysis. A higher pA2 value indicates a more potent antagonist.

To date, there is a lack of publicly available functional data, such as pA2 values from Schild plot analysis, for metixene at any of the muscarinic receptor subtypes. Such studies would be crucial to fully characterize its antagonist profile and to correlate its binding affinities with its functional effects in different tissues and physiological systems.

Schild Analysis (General Protocol)

A Schild analysis is performed to determine the pA2 value of a competitive antagonist.

Objective: To determine the pA2 of metixene by measuring its ability to shift the concentration-response curve of a muscarinic agonist.

Materials:

-

Isolated tissue preparation known to express the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3, rabbit vas deferens for M1).

-

Muscarinic agonist (e.g., carbachol, acetylcholine).

-

Metixene hydrochloride hydrate.

-

Organ bath setup with a force transducer to measure tissue contraction.

-

Physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the organ bath and recording the resulting tissue contraction.

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Add a known concentration of metixene to the bath and incubate for a predetermined time to allow for equilibrium.

-

Agonist Curve in Presence of Antagonist: In the continued presence of metixene, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with several different concentrations of metixene.

-

Data Analysis:

-

For each concentration of metixene, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of metixene on the x-axis.

-

Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Conclusion

Metixene hydrochloride hydrate is a potent muscarinic antagonist with a history of clinical use in the management of Parkinson's disease. While its general mechanism of action as a competitive antagonist at muscarinic receptors is well-established, a detailed understanding of its interaction with individual receptor subtypes is still emerging. The available quantitative data suggests some degree of selectivity, but further studies are required to provide a complete and consistent binding and functional profile across all five muscarinic receptor subtypes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research and a deeper understanding of metixene's pharmacology. A comprehensive characterization of its subtype selectivity and functional antagonism will be invaluable for the rational design of new therapeutic agents targeting the cholinergic system.

References

- 1. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. Muscarinic receptor subtypes involved in carbachol-induced contraction of mouse uterine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methoctramine binding sites sensitive to alkylation on muscarinic receptors from tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms involved in carbachol-induced Ca2+ sensitization of contractile elements in rat proximal and distal colon - PMC [pmc.ncbi.nlm.nih.gov]

Metixene Hydrochloride Hydrate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene hydrochloride hydrate, a tertiary amine anticholinergic agent, has a historical foundation in the treatment of Parkinson's disease and related extrapyramidal disorders. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, thereby restoring the balance of cholinergic and dopaminergic systems in the corpus striatum.[1][2] Recent preclinical investigations have unveiled a novel mechanism involving the induction of incomplete autophagy and subsequent caspase-mediated apoptosis, highlighting its potential in other neurological domains, including neuro-oncology. This technical guide provides a comprehensive overview of Metixene hydrochloride hydrate's applications in neuroscience research, presenting quantitative data, detailed experimental protocols, and key signaling pathways to support further investigation and drug development.

Core Mechanisms of Action

Metixene hydrochloride hydrate exerts its effects in the central nervous system through two primary, yet distinct, mechanisms:

-

Muscarinic Acetylcholine Receptor Antagonism: As a potent anticholinergic agent, Metixene competitively inhibits the binding of acetylcholine to muscarinic receptors.[1][2] This action is particularly relevant in the context of Parkinson's disease, where an imbalance between the excitatory cholinergic and inhibitory dopaminergic systems in the corpus striatum is a key pathological feature.[1] By blocking muscarinic receptors, Metixene helps to re-establish this balance.

-

Induction of Incomplete Autophagy and Apoptosis: A more recently discovered mechanism, with significant implications for neuroscience, is Metixene's ability to induce incomplete autophagy.[3][4] This process, mediated by the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1), leads to the accumulation of autophagosomes and ultimately triggers caspase-mediated apoptosis.[3][4] This finding opens avenues for exploring Metixene's potential in conditions where modulation of cellular degradation pathways is therapeutically relevant.

Quantitative Data

The following tables summarize the key quantitative data for Metixene hydrochloride hydrate from preclinical studies.

Table 1: Receptor Binding Affinity

| Parameter | Value | Species | Tissue | Assay Details |

| IC50 | 55 nM | Rat | Brain Cortical Tissue | Inhibition of quinuclidinyl benzilate (QNB) binding to the muscarinic receptor.[5][6] |

| Ki | 15 nM | Rat | Brain Cortical Tissue | Inhibition of quinuclidinyl benzilate (QNB) binding to the muscarinic receptor.[5][6] |

Table 2: In Vitro Efficacy (Apoptosis Induction)

| Cell Line | Concentration for Significant Caspase-9 Activity | Time Point |

| BT-474Br | 10 µM (P = 0.0055) | 24 hours[3] |

| BT-474Br | 15 µM (P < 0.0001) | 24 hours[3] |

| MDA-MB-231Br | 15 µM (P < 0.0001) | 24 hours[3] |

Table 3: In Vivo Pharmacokinetics in Mice (Single Intraperitoneal Injection)

| Parameter | Peak Concentration | Time to Peak | Clearance Time |

| Plasma | 9.7 ng/mL | ~1 hour | ~3 hours |

| Brain Tissue | 101.6 ng/mg | ~1 hour | ~12 hours |

Table 4: In Vivo Efficacy in Murine Models

| Model | Treatment Regimen | Outcome |

| Orthotopic Breast Cancer Xenograft | 0.1 mg/kg and 1.0 mg/kg, intraperitoneally, 3 times per week for 6 weeks | Significant decrease in tumor size.[3] |

| Intracranial Brain Metastasis Xenograft | 1.0 mg/kg, intraperitoneally, 3 times a week | 23% increase in median survival (64 days vs. 52 days for control; P = 0.0008).[3] |

Signaling Pathways

Muscarinic M1 Receptor Antagonism

Metixene acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M1 subtype, which is abundant in the central nervous system. The following diagram illustrates the canonical signaling pathway of the M1 receptor and the inhibitory effect of Metixene.

Induction of Incomplete Autophagy and Apoptosis

Recent findings indicate that Metixene can induce cell death through a pathway involving the disruption of autophagy. This workflow highlights the key molecular events.

Experimental Protocols

In Vitro Methodologies

4.1.1. Cell Viability and Apoptosis Assays

-

Cell Seeding: Plate cells at a density of 5,000 cells/well in clear, flat-bottomed, black-walled 96-well plates.[3]

-

Treatment: Add Metixene hydrochloride hydrate at desired concentrations.

-

Caspase Activity Assay: To measure apoptosis, use a caspase-3/7 assay kit. After treatment for the desired time (e.g., 24 hours), add the caspase substrate and measure luminescence according to the manufacturer's instructions. A significant increase in luminescence indicates caspase-mediated apoptosis.[3]

-

Caspase-9 Activity Assay: To determine the involvement of the intrinsic apoptotic pathway, a specific caspase-9 assay can be performed in a similar manner.[3]

4.1.2. Immunofluorescence for Protein Localization

-

Cell Culture: Grow cells on coverslips in a multi-well plate.

-

Treatment: Treat cells with Metixene hydrochloride hydrate (e.g., 10 µM for 48 hours) and/or other compounds like chloroquine (an autophagy inhibitor, e.g., 20 µM for 24 hours) as controls.[3]

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining: Incubate with a primary antibody against the protein of interest (e.g., LC3 for autophagosomes or cleaved caspase-3 for apoptosis).[3] Follow with a fluorescently labeled secondary antibody.

-

Imaging: Mount coverslips on slides with a DAPI-containing mounting medium to visualize nuclei and image using a fluorescence microscope. The formation of puncta for LC3 or increased cleaved caspase-3 staining indicates the induction of autophagy or apoptosis, respectively.[3]

4.1.3. Western Blotting for Protein Expression

-

Cell Lysis: After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., LC3, p62, NDRG1).[3] Follow with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze band intensities to quantify changes in protein expression.

In Vivo Methodologies in Murine Models

4.2.1. Pharmacokinetic Analysis

-

Animal Model: Use appropriate mouse strains (e.g., nude mice for xenograft studies).[3]

-

Drug Administration: Administer Metixene hydrochloride hydrate via intraperitoneal injection.[3]

-

Sample Collection: At various time points post-injection (e.g., 0, 1, 3, 6, 12 hours), collect blood plasma and brain tissue from cohorts of mice.[3]

-

Analysis: Quantify Metixene concentrations in plasma and brain homogenates using a suitable analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

4.2.2. Orthotopic and Intracranial Xenograft Models

-

Cell Implantation: For orthotopic models, implant cancer cells (e.g., HCC1954) into the mammary fat pads of nude mice.[3] For intracranial models, stereotactically implant cells (e.g., BT-474Br) into the brains of nude mice.[3]

-

Tumor Growth and Randomization: Allow tumors to reach a specified size (e.g., 5 mm) before randomizing mice into control and treatment groups.[3]

-

Treatment: Administer Metixene hydrochloride hydrate (e.g., 0.1 mg/kg or 1.0 mg/kg) or vehicle control (e.g., 25% captisol) via intraperitoneal injection, typically three times a week.[3]

-

Outcome Measures: Monitor tumor growth using calipers for orthotopic models or bioluminescence imaging for intracranial models.[3] Record survival data. At the end of the study, harvest tumors and organs for histological analysis (e.g., H&E staining and immunohistochemistry for cleaved caspase-3).[3]

4.2.3. Behavioral Assessments in Models of Parkinson's Disease

-

Open Field Test: This test assesses general locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 44.5 x 44.5 cm) with infrared beams to track movement.[7]

-

Procedure: Place the mouse in the periphery of the arena and allow it to explore for a set period (e.g., 20 minutes).[7]

-

Parameters Measured: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

-

Rotarod Test: This test evaluates motor coordination and balance.

-

Catalepsy (Bar) Test: This test measures the inability to correct an externally imposed posture, a sign of akinesia.

-

Apparatus: A horizontal bar raised above a surface.

-

Procedure: Gently place the forepaws of the rodent on the bar and measure the time it remains in this position.

-

Parameters Measured: The latency to move both forepaws off the bar.

-

Conclusion and Future Directions

Metixene hydrochloride hydrate presents a multifaceted profile for neuroscience research. Its established role as a muscarinic antagonist continues to be relevant for studies on Parkinson's disease and other disorders involving cholinergic dysregulation. The recent discovery of its ability to induce incomplete autophagy and apoptosis opens up new therapeutic possibilities, particularly in neurodegenerative diseases where protein aggregation and cellular clearance are implicated, as well as in neuro-oncology.

Future research should focus on:

-

Elucidating the specific muscarinic receptor subtypes (M1-M5) through which Metixene exerts its primary effects in different brain regions.

-

Investigating the neuroprotective potential of Metixene in models of neurodegenerative diseases, leveraging its autophagy-modulating properties.

-

Conducting detailed behavioral and electrophysiological studies in animal models of Parkinson's disease to provide a contemporary understanding of its effects on motor and non-motor symptoms.

-

Exploring the therapeutic synergy of Metixene with other agents, particularly in the context of neuro-oncology.

This technical guide provides a foundational resource for researchers to design and execute studies that will further unravel the therapeutic potential of Metixene hydrochloride hydrate in the field of neuroscience.

References

- 1. Metixene | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mmpc.org [mmpc.org]

- 8. mmpc.org [mmpc.org]

Metixene Hydrochloride Hydrate: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene hydrochloride hydrate, a potent anticholinergic agent, has historically been used in the symptomatic treatment of Parkinson's disease. Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, thereby helping to restore the balance of cholinergic and dopaminergic systems in the brain.[1][2] Recent research has also illuminated a novel, secondary mechanism involving the induction of incomplete autophagy, a cellular process critical for the clearance of aggregated proteins, which are a hallmark of neurodegenerative diseases like Parkinson's.[3][4] This technical guide provides an in-depth overview of metixene hydrochloride hydrate for researchers in the field of Parkinson's disease. It consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further investigation into its therapeutic potential.

Quantitative Data

The following table summarizes the key quantitative parameters of metixene hydrochloride hydrate, focusing on its anticholinergic activity.

| Parameter | Value | Species | Tissue/System | Reference |

| IC50 | 55 nM | Rat | Brain cortical tissue | [5][6] |

| Ki | 15 nM | Rat | Brain cortical tissue | [5][6] |

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition of a biological process. Ki: The inhibition constant, representing the equilibrium constant for the binding of an inhibitor to an enzyme or receptor.

Mechanism of Action

Metixene hydrochloride hydrate's therapeutic effect in Parkinson's disease is primarily attributed to its anticholinergic properties. It acts as a potent antagonist at muscarinic acetylcholine receptors.[1][2] By blocking these receptors in the corpus striatum, metixene helps to re-establish the functional equilibrium between the excitatory cholinergic system and the depleted inhibitory dopaminergic system, a key pathophysiological feature of Parkinson's disease.[1][2]

A more recently discovered mechanism of action is its ability to induce incomplete autophagy.[3][4] This process involves the initiation of autophagy, the cellular "recycling" pathway, but with a suppression of the final degradation step.[3][4] In the context of Parkinson's disease, where the accumulation of misfolded α-synuclein protein is a central pathological event, the modulation of autophagy pathways presents a compelling avenue for therapeutic intervention.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. roche.com [roche.com]

- 3. conductscience.com [conductscience.com]

- 4. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metixene is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meclofenoxate Inhibits Aggregation of Alpha-synuclein in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Metixene Hydrochloride Hydrate: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metixene hydrochloride hydrate is a molecule with a dual-faceted pharmacological profile. Historically recognized for its anticholinergic properties as a muscarinic acetylcholine receptor antagonist, it has been used in the management of Parkinson's disease.[1][2] More recently, metixene has emerged as a promising agent in oncology research, demonstrating the ability to induce incomplete autophagy and subsequent apoptosis in cancer cells, particularly in models of metastatic breast cancer and brain metastases.[3][4] This document provides detailed application notes and experimental protocols for both the anticholinergic and oncological research applications of metixene hydrochloride hydrate.

Physicochemical and Pharmacological Properties

Metixene hydrochloride hydrate is a tertiary amine antimuscarinic agent.[5][6] Its established mechanism of action in the central nervous system involves the competitive antagonism of acetylcholine at muscarinic receptors, which helps to restore the balance between cholinergic and dopaminergic systems in the corpus striatum.[2][5] In the context of cancer, metixene has been identified as an inducer of incomplete autophagy through the phosphorylation of N-Myc downstream regulated 1 (NDRG1), leading to caspase-mediated apoptosis.[4]

Table 1: Quantitative Pharmacological Data for Metixene Hydrochloride Hydrate

| Parameter | Value | Target/System | Reference |

| IC50 | 55 nM | Muscarinic Receptor (Quinuclidinyl benzilate binding) | [1][7] |

| Ki | 15 nM | Muscarinic Receptor (Quinuclidinyl benzilate binding) | [1] |

| IC50 (Cell Viability) | 9.7 µM - 31.8 µM | Various Breast Cancer Cell Lines (72h treatment) | [7] |

Application 1: Anticholinergic Activity Assessment

Protocol 1: Muscarinic Receptor Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of metixene hydrochloride hydrate for muscarinic acetylcholine receptors. This method is adapted from standard protocols for muscarinic receptor binding assays.

Objective: To determine the inhibitory constant (Ki) of metixene hydrochloride hydrate for muscarinic acetylcholine receptors.

Materials:

-

Metixene hydrochloride hydrate

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB))

-

Membrane preparation from a tissue or cell line expressing muscarinic receptors (e.g., rat brain cortex, CHO cells expressing human muscarinic receptor subtypes)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., 10 µM Atropine)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of metixene hydrochloride hydrate in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Metixene hydrochloride hydrate at various concentrations or vehicle control.

-

Radioligand at a concentration near its Kd.

-

Membrane preparation.

-

-

For the determination of non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., 10 µM atropine) instead of metixene.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the metixene concentration and determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 1: Workflow for Muscarinic Receptor Competitive Binding Assay

Caption: Workflow of the competitive radioligand binding assay.

Application 2: Anti-Cancer Activity Assessment (Metastatic Breast Cancer)

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol details the use of an MTT assay to determine the cytotoxic effects of metixene hydrochloride hydrate on breast cancer cell lines.

Objective: To determine the IC50 of metixene hydrochloride hydrate in breast cancer cell lines.

Materials:

-

Metixene hydrochloride hydrate

-

Breast cancer cell lines (e.g., MDA-MB-231Br, BT-474Br)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of metixene hydrochloride hydrate in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of metixene or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the logarithm of the metixene concentration and determine the IC50 value using non-linear regression.

Protocol 3: In Vitro Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction by metixene hydrochloride hydrate.[7]

Objective: To quantify the induction of apoptosis by metixene hydrochloride hydrate.

Materials:

-

Metixene hydrochloride hydrate

-

Breast cancer cell lines

-

96-well white-walled plates

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Seed cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of metixene hydrochloride hydrate or vehicle control for a specified duration (e.g., 24 or 48 hours).[7]

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luminescence signal to the number of cells (e.g., by a parallel cell viability assay) or express it as fold change relative to the vehicle control.

Protocol 4: In Vitro Autophagy Induction Assay (LC3B Immunofluorescence)

This protocol details the visualization of autophagy induction by monitoring the formation of LC3B puncta.

Objective: To qualitatively and quantitatively assess the induction of autophagy by metixene hydrochloride hydrate.

Materials:

-

Metixene hydrochloride hydrate

-

Breast cancer cell lines

-

Glass coverslips in a 24-well plate

-

Primary antibody against LC3B

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., BSA in PBS)

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with metixene hydrochloride hydrate at a specified concentration (e.g., 10 µM) for a desired time (e.g., 48 hours).[7] Include a positive control for autophagy induction (e.g., starvation or chloroquine treatment).

-

Wash the cells with PBS and fix them with 4% PFA.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate the cells with the primary anti-LC3B antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the number of LC3B puncta per cell. An increase in the number of puncta indicates the accumulation of autophagosomes.

Diagram 2: Signaling Pathway of Metixene-Induced Cell Death in Cancer

Caption: Metixene's proposed mechanism of action in cancer cells.

Protocol 5: In Vivo Orthotopic Breast Cancer Xenograft Model

This protocol provides a general framework for an in vivo study to evaluate the efficacy of metixene hydrochloride hydrate in an orthotopic breast cancer model in mice.[3]

Objective: To assess the effect of metixene hydrochloride hydrate on primary tumor growth in vivo.

Materials:

-

Metixene hydrochloride hydrate

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Breast cancer cells (e.g., HCC1954)

-

Matrigel (optional)

-

Anesthetics

-

Surgical tools

-

Calipers for tumor measurement

-

Vehicle control (e.g., 25% Captisol)

Procedure:

-

Prepare a suspension of breast cancer cells in PBS or a mixture with Matrigel.

-

Anesthetize the mice.

-

Inject the cell suspension into the mammary fat pad of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 5 mm), randomize the mice into treatment and control groups.[3]

-

Prepare the metixene hydrochloride hydrate solution for injection. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been described for in vivo use.[1]

-

Administer metixene hydrochloride hydrate (e.g., 0.1 mg/kg or 1.0 mg/kg) or vehicle control via intraperitoneal injection, typically three times a week.[3]

-

Measure the tumor volume with calipers regularly (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Diagram 3: Experimental Workflow for In Vivo Orthotopic Xenograft Model

Caption: Workflow for the in vivo orthotopic xenograft study.

Analytical Methods

Protocol 6: General High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for developing an HPLC method for the quantification of metixene hydrochloride hydrate. Specific parameters will require optimization.

Objective: To quantify the concentration of metixene hydrochloride hydrate in a sample.

Materials:

-

Metixene hydrochloride hydrate standard

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Mobile phase components (e.g., acetonitrile, water, buffer)

-

Solvent for sample preparation

Procedure:

-

Column Selection: A standard reverse-phase C18 column is a good starting point.

-

Mobile Phase Selection: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used for hydrochloride salts. The pH of the buffer should be adjusted to ensure the analyte is in a single ionic form.